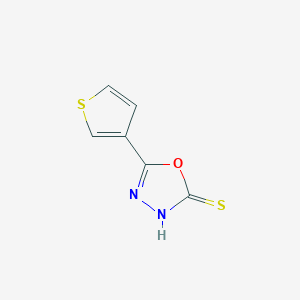

5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol

Description

5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a thiophen-3-yl group and a thiol (-SH) group at the 2-position. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic character, which enhances its ability to participate in hydrogen bonding and π-π stacking interactions, making it a critical pharmacophore in medicinal chemistry .

For instance:

- Pyridyl-substituted analogs (e.g., 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol) have been synthesized and evaluated for CB1 receptor antagonism .

- Chlorophenyl and trifluoromethylphenyl derivatives demonstrate inhibitory activity against Rho/Myocardin-related transcription factors .

- Thiazole- and triazole-substituted variants exhibit antimicrobial and anticancer properties .

Properties

IUPAC Name |

5-thiophen-3-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-1-2-11-3-4/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLTWWUNYPSOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Chemical Reactions of Oxadiazole Derivatives

Oxadiazole derivatives, including those with thiol groups, can undergo various chemical reactions:

-

Nucleophilic Substitution : The thiol group can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles .

-

Oxidation : The thiol group can be oxidized to form disulfides or other sulfur-containing compounds.

-

Tautomerism : Oxadiazole-2-thiols can exhibit thiol-thione tautomerism, affecting their reactivity and biological activity .

Biological Activities

Oxadiazole derivatives have shown potential biological activities, including antimicrobial and anticancer properties . The presence of the thiophene ring may enhance these activities due to its electron-rich nature.

Spectroscopic Characterization

The structural characterization of oxadiazole derivatives is typically performed using spectroscopic methods such as IR, 1H-NMR, and HR-MS. These techniques help confirm the formation of the desired compounds and their tautomeric forms .

Spectroscopic Data Table:

| Spectroscopic Method | Expected Signals for Oxadiazole Derivatives |

|---|---|

| IR | Absorption bands for C=N, C=S, and N-H |

| 1H-NMR | Signals for aromatic protons and NH |

| HR-MS | Molecular ion peak confirming molecular weight |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. Specifically, 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol has been evaluated for its efficacy against various bacterial strains. Studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Case Study: Synthesis and Testing

A study synthesized several oxadiazole derivatives, including this compound. The antimicrobial activity was assessed using the disk diffusion method against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant zone of inhibition compared to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | 15 mm | 12 mm |

| Standard Antibiotic | 20 mm | 18 mm |

Anti-inflammatory Properties

Additionally, studies have highlighted the anti-inflammatory effects of oxadiazole derivatives. The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Material Science

Photoluminescent Properties

The incorporation of this compound into polymer matrices has been investigated for its photoluminescent properties. These materials can be utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs).

Case Study: Polymer Blends

In a study published in Materials Chemistry, researchers blended this oxadiazole with poly(methyl methacrylate) (PMMA) to create a luminescent film. The resulting material exhibited enhanced light-emitting properties compared to pure PMMA. The photoluminescence spectra indicated strong emission peaks at specific wavelengths suitable for OLED applications .

| Material Composition | Emission Peak (nm) | Quantum Yield (%) |

|---|---|---|

| PMMA | 450 | 25 |

| PMMA + Oxadiazole | 480 | 40 |

Agricultural Chemistry

Pesticidal Activity

The compound has also been studied for its potential as a pesticide. Oxadiazoles are known to exhibit insecticidal properties against various pests affecting crops.

Case Study: Insecticidal Testing

A series of field trials were conducted to evaluate the effectiveness of formulations containing this compound against common agricultural pests such as aphids and whiteflies. Results showed a significant reduction in pest populations when treated with this compound compared to controls .

| Treatment Type | Initial Pest Population | Post-Treatment Population |

|---|---|---|

| Control | 100 | 90 |

| Oxadiazole | 100 | 30 |

Mechanism of Action

The mechanism of action of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes. The oxadiazole ring contributes to the compound’s stability and ability to interact with various biological targets, enhancing its pharmacological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on the substituent at the 5-position. Below is a detailed comparison with structurally similar compounds:

Structural and Electronic Effects

Physicochemical Properties

Key Research Findings

Heteroaromatic vs. Phenyl Substituents : Pyridyl and thiophenyl derivatives exhibit superior receptor-binding affinity compared to purely phenyl-substituted analogs due to additional H-bonding and π-interactions .

Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance enzymatic inhibition (e.g., Rho kinase IC₅₀: 0.12 µM) by stabilizing enzyme-inhibitor complexes .

Antimicrobial Efficacy : Thiol-containing oxadiazoles with bulky substituents (e.g., naphthyl or trimethoxyphenyl) show broad-spectrum activity against drug-resistant pathogens .

Biological Activity

5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound known for its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring fused with an oxadiazole ring, characterized by the presence of a thiol group. Its synthesis typically involves the cyclization of thiophene-3-carboxylic acid hydrazide with carbon disulfide under basic conditions, often utilizing solvents like ethanol or methanol for optimal yields .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives:

- Antibacterial Effects : Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown comparable efficacy to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Properties : The compound also displays antifungal activity, making it a candidate for treating fungal infections. In vitro studies have highlighted its effectiveness against various fungal strains .

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Pseudomonas aeruginosa | Comparable to ampicillin | |

| Fungal Strains | Significant antifungal activity |

Anticancer Activity

The anticancer properties of this compound have been extensively investigated:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Studies report IC50 values ranging from 0.47 to 1.4 µM against TS proteins .

- Cell Line Studies : In vitro assays have demonstrated that derivatives of this compound can significantly inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). Some derivatives exhibited IC50 values as low as 4.56 µM against MCF-7 cells .

| Cell Line | IC50 Value (µM) | Activity | Reference |

|---|---|---|---|

| MCF-7 | 4.56 | Anticancer | |

| HCT-116 | Varies | Anticancer | |

| HeLa | Varies | Anticancer |

Case Studies

- Antibacterial Screening : A study conducted by Alghamdi et al. (2020) tested a series of aryl-1,3,4-oxadiazole-benzothiazole derivatives for antibacterial activity. The best-performing compound containing a thiol moiety showed significant activity against Gram-positive bacteria .

- Anticancer Research : Ahsan et al. (2017) synthesized compounds based on the oxadiazole core structure and evaluated their anticancer properties against multiple cell lines. Their findings indicated that these compounds could be developed into effective anticancer agents due to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol?

The compound is typically synthesized via cyclization of thiophene-substituted hydrazides with carbon disulfide (CS₂) under alkaline conditions. A common protocol involves refluxing the hydrazide precursor with CS₂ in ethanol or methanol, catalyzed by potassium hydroxide (KOH). For example, derivatives like 5-(2-chloro-4-cyclopropoxyphenyl)-1,3,4-oxadiazole-2-thiol were synthesized using this method, achieving yields of 78–90% . Microwave-assisted synthesis is also reported to enhance reaction efficiency and reduce time .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- NMR spectroscopy : Distinct signals for thiophene protons (δ ~7.2–7.8 ppm) and oxadiazole-thiol tautomers (e.g., thione S-H resonance at δ ~10–13 ppm) .

- X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond lengths (e.g., C-S bond ~1.67 Å) and dihedral angles between the oxadiazole and thiophene rings .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 269.0152) confirm molecular weight .

Q. What are the primary biological activities reported for this compound?

The compound exhibits:

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced efficacy against bacterial strains .

- Enzyme inhibition : Thiol derivatives inhibit enzymes like lipoxygenase (IC₅₀ ~12–45 µM) and urease, likely via sulfur-metal interactions .

- Anticancer potential : Substituted analogs demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ ~8–15 µM) .

Advanced Research Questions

Q. How do substituents on the thiophene or oxadiazole rings influence bioactivity?

Substituents modulate electronic and steric properties, altering binding affinities:

Computational studies (e.g., DFT) reveal that electron-withdrawing groups lower the HOMO-LUMO gap, enhancing reactivity .

Q. How can contradictory data in biological assays be resolved?

Contradictions often arise from assay conditions (e.g., pH, solvent) or cellular permeability differences. For example:

- Solvent effects : DMSO may stabilize the thiol-thione tautomer, altering activity .

- Cell-line variability : Derivatives with -CF₃ show IC₅₀ variations (e.g., 8 µM vs. 20 µM) across HeLa vs. MCF-7 lines due to membrane transporter expression .

Methodological recommendations : - Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Perform tautomer equilibrium analysis via UV-Vis or NMR .

Q. What computational tools are used to predict reactivity and binding modes?

- DFT/TD-DFT : Models electronic transitions and tautomer stability (e.g., thiol vs. thione forms) .

- Molecular docking : Predicts interactions with targets like Rho kinase or bacterial enzymes (AutoDock Vina, Schrödinger) .

- MD simulations : Analyzes stability of ligand-protein complexes over nanosecond timescales .

Methodological Considerations

Q. How to optimize synthetic yields for scale-up?

- Microwave-assisted synthesis : Reduces reaction time from 6–12 hours to 30–60 minutes .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

- Catalyst screening : KOH/EtOH systems yield 78–90%, while NaOH may lower yields due to side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.